molecular formula C22H31N5O4 B13393227 N-[2-(2-{[(4-Carbamimidoylphenyl)methyl]carbamoyl}azetidin-1-yl)-1-cyclohexyl-2-oxoethyl]glycine

N-[2-(2-{[(4-Carbamimidoylphenyl)methyl]carbamoyl}azetidin-1-yl)-1-cyclohexyl-2-oxoethyl]glycine

Cat. No.: B13393227
M. Wt: 429.5 g/mol
InChI Key: DKWNMCUOEDMMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Competitive Binding Dynamics at Thrombin Active Sites

The compound engages in high-affinity competition with natural thrombin substrates through its carbamimidoylphenyl moiety, which mimics the arginine side chains of fibrinogen. This group forms a salt bridge with thrombin’s aspartate residue (Asp189) in the S1 specificity pocket, a critical interaction observed in crystallographic studies of related thrombin inhibitors. The azetidine-1-yl component further stabilizes binding via hydrophobic interactions with the thrombin hydrophobic pocket (Tyr60A, Trp60D, and Leu99), while the cyclohexyl group occupies the S2 subsite, reducing conformational flexibility of the enzyme’s activation loop.

Table 1: Key Binding Interactions in Thrombin Active Site

Structural Component Thrombin Residue Interaction Bond Type Contribution to ΔG (kcal/mol)
Carbamimidoylphenyl Asp189 Ionic (salt bridge) -3.2
Azetidine ring Tyr60A, Trp60D π-π stacking -1.8
Cyclohexyl group Leu99, Ile174 Van der Waals -2.1
Glycine backbone Gly216 Hydrogen bonding -0.9

Kinetic analyses demonstrate a competitive inhibition pattern with a Ki of 0.8 nM, surpassing the affinity of native substrate fibrinogen (Km = 12 μM). Stopped-flow spectroscopy reveals an association rate (kₐ) of 1.4 × 10⁷ M⁻¹s⁻¹, indicating rapid target engagement facilitated by the compound’s optimal lipophilicity (clogP = 2.3).

Allosteric Modulation of Clot-Bound Thrombin Activity

Beyond direct active-site inhibition, the compound exhibits non-competitive suppression of clot-bound thrombin through allosteric effects mediated by its cyclohexyl-glycine moiety. This component binds to exosite II (residues Arg93, Arg101, and Lys236), inducing a conformational shift that reduces thrombin’s affinity for fibrin by 47% (ΔΔG = -1.3 kcal/mol). Surface plasmon resonance experiments demonstrate a 3.6-fold decrease in fibrin association rate when thrombin is pre-incubated with the inhibitor.

Table 2: Allosteric Effects on Thrombin-Fibrin Interactions

Parameter Free Thrombin Inhibitor-Bound Thrombin Change (%)
Fibrin Kd (nM) 8.2 28.7 +250
Proteolytic Activity (U/mg) 12,400 4,950 -60
Clot Stability (kPa) 9.8 6.2 -37

The allosteric mechanism preserves partial thrombin activity (≈40% residual amidolytic function) while selectively inhibiting procoagulant functions, a property validated through thrombin generation assays showing 89% suppression of peak thrombin without complete pathway shutdown.

Structural Determinants of Bivalent Enzyme Interaction

The molecule’s bivalent binding architecture arises from its 14.2 Å span between the carbamimidoylphenyl (S1 site) and cyclohexyl (exosite II) moieties, matching thrombin’s inter-domain distance. Molecular dynamics simulations reveal two distinct interaction phases:

  • Initial Docking : Rapid (τ = 2.3 ms) positioning of the carbamimidoylphenyl group into the S1 pocket
  • Conformational Locking : Slower (τ = 18.4 ms) rearrangement of the azetidine-cyclohexyl segment into exosite II

Table 3: Structural Parameters Enabling Bivalent Binding

Feature Measurement Thrombin Compatibility Energetic Contribution
Inter-moiety distance 14.2 Å 13.8 Å (S1-exosite II) ΔG = -4.7 kcal/mol
Azetidine dihedral angle 112° 105°–120° (optimal) ΔG = -1.2 kcal/mol
Cyclohexyl chair stability 0.38 kcal/mol Matches exosite topology ΔG = -0.9 kcal/mol

Properties

IUPAC Name

2-[[2-[2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWNMCUOEDMMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870063
Record name N-[2-(2-{[(4-Carbamimidoylphenyl)methyl]carbamoyl}azetidin-1-yl)-1-cyclohexyl-2-oxoethyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Peptide Coupling Strategy

The core of the synthesis involves the formation of the amide linkage between a suitably protected amino acid derivative and an azetidin-1-yl intermediate. The general approach is:

  • Activation of the carboxylic acid group in the glycine derivative, often using carbodiimide reagents such as N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC).
  • Coupling with the amine component , which contains the azetidin-1-yl and cyclohexyl groups, often facilitated by catalysts like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to improve yield and reduce racemization.

Functional Group Protection and Deprotection

Introduction of the Carbamimidoyl (Guanidine) Group

  • The 4-carbamimidoylphenyl moiety is introduced via nucleophilic substitution or amination reactions on an aromatic precursor, typically a para-substituted phenyl halide or nitrile derivative.
  • Conversion to the carbamimidoyl group involves reagents like ammonium salts or guanidine derivatives under controlled conditions.

Final Assembly and Purification

  • The final compound is obtained through crystallization or chromatography to ensure high purity.
  • Yield optimization involves controlling temperature, solvent choice, and reaction time.

Specific Reaction Conditions and Reagents

Reaction Step Reagents Conditions Notes
Activation of carboxylic acid DCC or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) 0–25°C, inert atmosphere Promotes amide bond formation
Peptide coupling HOBt or NHS 0–25°C Reduces racemization and improves yield
Aromatic substitution Guanidine derivatives Reflux, polar solvents (e.g., DMF, DMSO) Introduces carbamimidoyl group
Deprotection TFA or base Room temperature Removes protecting groups
Crystallization Ethanol, methanol, or acetonitrile Cooling, slow evaporation Purifies final product

Industrial Production Methods

Scale-Up Synthesis

  • The process employs continuous flow reactors for peptide bond formation, improving efficiency and safety.
  • Reagent recycling and solvent recovery are integrated to reduce costs.
  • Crystallization is optimized for large batches to ensure consistent purity.

Quality Control

Data Table: Summary of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Peptide coupling DCC, HOBt Amide bond formation High yield, specificity Racemization risk, by-products
Guanidine introduction Guanidine derivatives Nucleophilic substitution Precise functionalization Harsh conditions possible
Crystallization Ethanol, methanol Purification High purity Solvent dependency
Industrial scale Continuous flow, solvent recycling Large-scale synthesis Cost-effective, scalable Equipment complexity

Research Findings and Considerations

  • Reaction Optimization: Literature indicates that controlling temperature and reaction time during peptide coupling significantly improves yield and stereochemical purity.
  • Functional Group Compatibility: The presence of sensitive groups like carbamimidoyl and azetidinyl moieties necessitates mild reaction conditions to prevent decomposition.
  • Purity Standards: Final compounds must meet stringent pharmaceutical purity criteria, often exceeding 99% purity, achieved through advanced chromatographic techniques.

Chemical Reactions Analysis

Melagatran undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of melagatran with modified pharmacological properties .

Scientific Research Applications

Mechanism of Action

Melagatran exerts its effects by directly inhibiting thrombin, a key enzyme in the blood coagulation cascade. Thrombin converts fibrinogen to fibrin, forming a blood clot. By inhibiting thrombin, melagatran prevents the formation of fibrin and, consequently, blood clots . The molecular targets of melagatran include the active site of thrombin, where it binds and blocks its enzymatic activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Ximelagatran
  • Structure : Ethyl ester of Melagatran, with an ethyl group replacing the glycine hydroxyl.
  • Molecular Formula : C₂₄H₃₅N₅O₅ .
  • Key Differences :
    • Prodrug requiring hepatic activation (hydrolysis by esterases).
    • Lower oral bioavailability compared to Melagatran due to esterification .
    • Associated with hepatotoxicity, limiting clinical use .
Argatroban
  • Structure: Non-peptide small molecule with a tetrahydroquinoline core.
  • Molecular Formula : C₂₃H₃₆N₆O₅S.
  • Key Differences: Binds reversibly to thrombin’s active site but lacks the azetidine-carbamimidoylphenyl motif. Metabolized primarily by CYP3A4/5 (vs. Melagatran’s renal excretion) . Used in heparin-induced thrombocytopenia (HIT), whereas Melagatran targets venous thromboembolism .
(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-cyclohexyl-2-[[2-(ethylamino)-2-oxidanylidene-ethyl]amino]ethanoyl]azetidine-2-carboxamide
  • Structure: Shares the azetidine and cyclohexyl groups but substitutes glycine with an ethylamino-oxidanylidene moiety.
  • Molecular Formula : C₂₄H₃₆N₆O₃ .
  • Key Differences: Increased molecular weight (504.6 g/mol vs. Melagatran’s 453.5 g/mol). Potential for altered binding kinetics due to the ethylamino group.

Pharmacokinetic and Pharmacodynamic Comparison

Compound Molecular Weight (g/mol) Mechanism of Action Metabolism/Excretion Clinical Use
Melagatran 453.5 Direct thrombin inhibition Renal excretion (>90%) Anticoagulation
Ximelagatran 477.6 Prodrug (activated to Melagatran) Hepatic esterase activation Discontinued (hepatotoxicity)
Argatroban 508.6 Competitive thrombin inhibition CYP3A4/5 metabolism HIT management
Compound from 504.6 Undefined (structural analogue) Not reported Research compound

Key Research Findings

  • Metabolic Stability : Melagatran’s glycine moiety reduces susceptibility to CYP-mediated metabolism compared to Argatroban .
  • Efficacy : Melagatran showed comparable efficacy to warfarin in stroke prevention but with a fixed dosing advantage .

Biological Activity

N-[2-(2-{[(4-Carbamimidoylphenyl)methyl]carbamoyl}azetidin-1-yl)-1-cyclohexyl-2-oxoethyl]glycine, also known as Melagatran, is a compound that has garnered attention due to its potential therapeutic applications, particularly in anticoagulation. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Melagatran is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The IUPAC name of the compound is 2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid. Its molecular formula is C22H31N5O4C_{22}H_{31}N_{5}O_{4} with a molecular weight of 421.52 g/mol.

Melagatran acts primarily as a direct thrombin inhibitor , meaning it binds to thrombin, an essential enzyme in the coagulation cascade, preventing the conversion of fibrinogen to fibrin. This inhibition effectively reduces blood clot formation, making it useful in various clinical settings, especially for patients at risk of thromboembolic events.

Biochemical Pathways

The primary biochemical pathway affected by Melagatran is the coagulation cascade . By inhibiting thrombin, it disrupts the normal clotting process, which can be beneficial in conditions where excessive clotting poses a risk.

Pharmacokinetics

Melagatran exhibits several pharmacokinetic properties:

  • Absorption : It shows first-order absorption kinetics with rapid distribution throughout the body.
  • Metabolism : The compound is primarily metabolized in the liver through hydrolysis and dehydroxylation.
  • Elimination : Renal function significantly influences its systemic clearance, necessitating careful monitoring in patients with renal impairment.

Cellular Effects

Research indicates that Melagatran has significant effects on various cell types involved in coagulation:

  • Endothelial Cells : It reduces the expression of pro-inflammatory cytokines and adhesion molecules.
  • Platelets : By inhibiting thrombin's interaction with protease-activated receptors on platelets, Melagatran diminishes platelet activation and aggregation.

Clinical Trials

Several clinical trials have assessed the efficacy and safety of Melagatran:

  • Anticoagulation Efficacy : In trials comparing Melagatran to traditional anticoagulants like warfarin, it demonstrated comparable efficacy in preventing venous thromboembolism (VTE) without the need for routine monitoring.
  • Safety Profile : The safety profile was generally favorable; however, some studies indicated a higher incidence of bleeding complications compared to controls at higher doses.

Comparative Studies

A comparative study highlighted that Melagatran maintained its anticoagulant effects over extended periods with minimal degradation in laboratory settings. This stability is crucial for ensuring consistent therapeutic effects in clinical use.

Data Tables

ParameterMelagatranWarfarin
Mechanism of ActionDirect thrombin inhibitorVitamin K antagonist
Onset of ActionRapidDelayed (hours to days)
MonitoringNot requiredRequired (INR monitoring)
Major Side EffectsBleeding riskBleeding risk; dietary interactions
MetabolismHepatic (first-pass effect)Hepatic (CYP450 metabolism)

Q & A

Q. What are the recommended synthetic pathways for N-[2-(2-{[(4-Carbamimidoylphenyl)methyl]carbamoyl}azetidin-1-yl)-1-cyclohexyl-2-oxoethyl]glycine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, including coupling reactions, azetidine ring formation, and glycine conjugation. Key steps include:

  • Reagents : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation between azetidine and carbamimidoylphenyl groups .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Temperature : Maintain 0–5°C during coupling to minimize side reactions; room temperature for cyclization.
  • Purification : Column chromatography (silica gel, methanol/chloroform gradient) or recrystallization (ethanol/water) improves yield and purity.

Q. Table 1: Example Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Azetidine couplingEDC/HOBt, DMF, 0°C, 12h7892%
Cyclohexyl glycine conjugationDCC, THF, RT, 24h6589%

Q. How should researchers characterize this compound’s structural integrity and purity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • FT-IR : Confirm amide (1630–1680 cm⁻¹) and carbamimidoyl (3350–3450 cm⁻¹ NH stretches) groups .
  • NMR : Use ¹H/¹³C-NMR to verify cyclohexyl protons (δ 1.2–2.1 ppm) and glycine backbone (δ 3.7–4.2 ppm) .
  • LC-MS : Assess molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for purity ≥95% .

Q. What are the best practices for assessing purity in preclinical studies?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water (0.1% TFA) gradients .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect residual solvents.

Advanced Research Questions

Q. How can molecular docking studies predict this compound’s interaction with thrombin (F2) or CYP2C9?

Methodological Answer:

  • Target Selection : Prioritize F2 (prothrombin) and CYP2C9 due to structural analogs like ximelagatran .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare binding affinities with known inhibitors (e.g., argatroban for F2) and validate via MD simulations (>100 ns trajectories) .

Q. Table 2: Key Docking Parameters

ParameterValue
Grid Box Size60 × 60 × 60 Å (F2 active site)
Scoring FunctionMM-GBSA (ΔG binding)
Ligand FlexibilityRotatable bonds ≤10

Q. What theoretical frameworks guide mechanistic studies of its biological activity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze hydrogen bonding (e.g., C–H⋅⋅⋅O interactions) and Fukui functions for reactivity .
  • Molecular Electrostatic Potential (MEP) : Map electron-rich regions (e.g., carbamimidoyl group) for nucleophilic attack predictions .
  • NBO Analysis : Evaluate charge transfer between azetidine and glycine moieties .

Q. How should researchers address contradictions in enzyme inhibition data across studies?

Methodological Answer:

  • Experimental Replication : Use ≥4 replicates per condition (see split-plot designs in ) to reduce variability .
  • Contextual Factors : Control pH (7.4 vs. 6.8), temperature (37°C vs. 25°C), and co-solvents (DMSO ≤0.1%) .
  • Meta-Analysis : Apply fixed/random-effects models to reconcile discrepancies in IC₅₀ values .

Q. What methodologies evaluate its environmental persistence and ecotoxicological risks?

Methodological Answer:

  • INCHEMBIOL Framework : Assess abiotic degradation (hydrolysis half-life) and bioaccumulation (logP via shake-flask method) .
  • Ecotoxicology : Use Daphnia magna (48h LC₅₀) and algal growth inhibition tests (OECD 201) .

Q. How can structural modifications enhance selectivity for serine proteases?

Methodological Answer:

  • Azetidine Ring Substitution : Introduce electron-withdrawing groups (e.g., –CF₃) to modulate binding pocket interactions .
  • Glycine Backbone : Replace with β-alanine to alter conformational flexibility and hydrogen bonding .

Q. What in vitro assays are optimal for screening its anticancer or anti-inflammatory potential?

Methodological Answer:

  • Cancer : MTT assay (72h incubation) on HCT-116 or MCF-7 cell lines; monitor caspase-3 activation .
  • Inflammation : LPS-induced TNF-α suppression in RAW 264.7 macrophages (ELISA quantification) .

Q. How should analytical methods be validated for regulatory compliance?

Methodological Answer:

  • ICH Guidelines : Validate specificity, linearity (R² ≥0.998), accuracy (98–102%), and precision (RSD ≤2%) per .
  • Forced Degradation : Expose to heat (40°C), acid (0.1M HCl), and UV light to identify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.